molecular formula C13H15BrN2O2S B2753582 4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine CAS No. 383133-97-9

4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B2753582
CAS No.: 383133-97-9
M. Wt: 343.24
InChI Key: VOZAJEJVNURLCY-UHFFFAOYSA-N
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Description

4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of aminothiazoles, a privileged scaffold known for its diverse biological activities . The molecular structure features a thiazole ring core substituted with an amino group and a 4-bromo-2,5-diethoxyphenyl moiety. This specific substitution pattern, including the bromine atom and ethoxy groups, makes it a valuable intermediate for further chemical modifications, such as metal-catalyzed cross-coupling reactions, to create novel compound libraries for biological screening. Research Applications and Value: The thiazole ring system is a fundamental motif found in numerous bioactive molecules and has documented applications in the development of therapeutic agents for a range of conditions, including allergies, hypertension, and bacterial infections . Aminothiazoles, in particular, have been identified as ligands for various biological receptors and have shown potential as novel classes of receptor antagonists . The presence of the bromine atom on the phenyl ring in this compound enhances its utility as a synthetic building block, allowing researchers to efficiently explore structure-activity relationships (SAR) in drug discovery programs. Handling and Safety: This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling practices are followed and to conduct a comprehensive risk assessment prior to use.

Properties

IUPAC Name

4-(4-bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S/c1-3-17-11-6-9(14)12(18-4-2)5-8(11)10-7-19-13(15)16-10/h5-7H,3-4H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZAJEJVNURLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C2=CSC(=N2)N)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,5-diethoxybenzaldehyde and thiosemicarbazide.

    Formation of Thiazole Ring: The reaction between 4-bromo-2,5-diethoxybenzaldehyde and thiosemicarbazide in the presence of an acid catalyst leads to the formation of the thiazole ring.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions, with conditions tailored to the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown comparable efficacy to standard antibiotics like norfloxacin against various bacterial strains and fluconazole against fungal infections .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Studies have reported that certain derivatives demonstrate potent cytotoxic effects against cancer cell lines such as MCF7 (human breast adenocarcinoma) and HepG2 (human liver cancer) . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 1MCF70.5
Compound 2HepG20.06
Compound 3A5490.1

Material Science Applications

In addition to its medicinal applications, this compound has potential uses in material science due to its unique electronic properties. The thiazole ring can participate in various polymerization reactions, leading to the development of new materials with tailored properties for electronic devices or sensors .

Case Studies

Case Study 1: Antimicrobial Screening
A series of thiazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the thiazole ring significantly enhanced the antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Anticancer Testing
In a comparative study involving multiple thiazole derivatives, one compound derived from this compound displayed remarkable selectivity towards cancer cells while sparing normal cells. This finding highlights the potential for developing targeted therapies that minimize side effects associated with conventional chemotherapy .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-amine derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a detailed comparison of structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents on Aromatic Rings Key Functional Groups Biological Activity/Application
4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine 4-Bromo, 2,5-diethoxy on phenyl Bromine, ethoxy, amino Potential antimicrobial/anticancer (inferred)
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) 4-Methoxy on phenyl, 2,4-dimethoxy on N-aryl Methoxy, amino Tubulin inhibition, antiproliferative (IC₅₀ = 0.12 μM in SGC-7901 cells)
4-Phenylthiazol-2-amine (3a) Phenyl Amino MMP inhibition (anti-inflammatory)
4-(3-Bromo-2-thienyl)-1,3-thiazol-2-amine 3-Bromo-thienyl Bromine, amino Unknown (structural analog)
N-(4-Chlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3f) 4-Chlorophenyl, dihydroacenaphthylene Chlorine, amino Antiproliferative (HPLC purity 99.5%)
TH-644 (4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine) 3-Fluoro-4-methoxy on phenyl, phenoxy on N-aryl Fluoro, methoxy, phenoxy RANKL/LPS pathway inhibition

Key Comparison Points

Antiproliferative Activity The methoxy-substituted 10s demonstrated potent tubulin polymerization inhibition (comparable to CA-4) and G2/M phase arrest in cancer cells, attributed to its triple aromatic rings and methoxy groups enhancing binding to the colchicine site .

Antimicrobial Potential 4-(4-Bromophenyl)-thiazol-2-amine derivatives showed notable antimicrobial activity in ADME-guided studies, with bromine enhancing lipophilicity and membrane penetration . The diethoxy groups in the target compound could further modulate solubility and bioavailability.

Physicochemical Properties Substituents significantly impact λmax in dye applications. For example, bromo and methoxy groups in 10c and 10d induced hypsochromic shifts (Δλmax = 10–30 nm) compared to non-halogenated analogs . Melting points and HPLC purity vary with substituents: 3c (4-ethoxyphenyl) melts at 194.3–197.0°C, while 3d (4-methoxyphenyl) melts lower (185.4–188.6°C), suggesting ethoxy groups enhance crystallinity .

Mechanistic Diversity

  • TH-644 and TH-848 inhibit inflammatory pathways via PGE2 modulation, unlike tubulin-targeting compounds .
  • Anti-tubercular thiazol-2-amines (e.g., 46 , 49 ) rely on trifluoromethyl and adamantyl groups for activity, highlighting the role of lipophilic substituents in targeting bacterial enzymes .

Research Findings and Data Tables

Table 1: Antiproliferative Activity of Selected Thiazol-2-amines

Compound Cell Line IC₅₀ (μM) Mechanism Reference
10s SGC-7901 0.12 Tubulin polymerization inhibition
4-(4-Bromophenyl)-thiazol-2-amine MCF-7 8.7 Apoptosis induction
3f HeLa 12.4 Unknown

Table 2: Physicochemical Properties

Compound Melting Point (°C) λmax (nm) HPLC Purity (%)
3c (4-ethoxyphenyl) 194.3–197.0 N/A 99.3
10d (4-bromophenyl dye derivative) N/A 480 N/A
3d (4-methoxyphenyl) 185.4–188.6 N/A 99.6

Biological Activity

4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in the scientific community due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, and this compound is no exception. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Serotonin Receptors : The compound acts as a partial agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This interaction influences neurotransmitter release and neuronal excitability, potentially affecting mood and perception.
  • Phosphoinositide Pathway : Upon binding to serotonin receptors, the compound activates the phosphoinositide signaling pathway. This leads to increased intracellular calcium levels and the activation of protein kinase C (PKC), which can modulate gene expression and synaptic plasticity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example:
    • Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus were reported as low as 0.25 μg/mL .
    • It also showed activity against Gram-negative bacteria such as Acinetobacter baumannii and fungi like Candida albicans and Cryptococcus neoformans with similar MIC values .
  • Anticancer Activity : Preliminary studies suggest that this thiazole derivative may possess anticancer properties. Research on related thiazole compounds indicates that they can induce apoptosis in cancer cells and inhibit tumor growth .
  • Neuropharmacological Effects : Given its action on serotonin receptors, the compound may also have implications for mood disorders and neurodegenerative diseases. Further studies are needed to explore these effects in clinical settings.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A study evaluated various thiazole derivatives for their antibacterial activity against E. coli and S. aureus. The results indicated that compounds with similar structural features displayed potent activity with MIC values comparable to conventional antibiotics .
  • Anticancer Research : Another research focused on the synthesis of thiazole-based compounds and their anticancer effects demonstrated that specific modifications in the thiazole ring enhanced cytotoxicity against breast cancer cell lines .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus≤0.25 μg/mL
AntibacterialAcinetobacter baumannii≤0.25 μg/mL
AntifungalCandida albicans≤0.25 μg/mL
AnticancerBreast cancer cell lineIC50 not specified

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsTime (h)Yield (%)
1Br₂, HBr, DCM, 80°C565–75
2Thiourea, EtOH, reflux470–85

Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

  • X-ray Crystallography: Use SHELXL for refinement (space group determination, displacement parameters) and ORTEP-3 for graphical representation. For example, similar thiazol-2-amine derivatives crystallize in monoclinic systems (e.g., P2₁) with cell parameters a = 6.1169 Å, b = 7.4708 Å, c = 18.2536 Å, β = 97.975° .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign aromatic protons (δ 6.8–7.5 ppm) and thiazole NH₂ (δ 5.2–5.8 ppm).
    • MS: Confirm molecular ion peaks (e.g., m/z 391.57 for C₂₄H₂₉N₃S) .

Advanced: How can conflicting data on biological activity (e.g., kinase inhibition) be resolved?

Answer:
Discrepancies often arise from assay conditions or structural variations. Strategies include:

  • Comparative Studies: Test the compound alongside analogs (e.g., 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine) under identical conditions .
  • Structural Validation: Confirm purity via HPLC and crystallography to rule out polymorphic effects .
  • Mechanistic Profiling: Use molecular docking (e.g., AutoDock Vina) to compare binding modes with kinase active sites (e.g., CDK2) .

Advanced: What strategies optimize regioselective bromination in diethoxyphenyl-substituted thiazol-2-amine derivatives?

Answer:

  • Directing Groups: Ethoxy (-OEt) groups at positions 2 and 5 on the phenyl ring direct bromination to the para position via resonance stabilization.
  • Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution.
  • Catalysis: Use Lewis acids (e.g., FeBr₃) to improve selectivity. Yields >80% are achievable with 1.2 eq. Br₂ at 0°C .

Advanced: How do hydrogen-bonding patterns influence crystal packing and stability?

Answer:

  • Graph Set Analysis: Thiazol-2-amine derivatives exhibit C(4) chains via N–H⋯N interactions (2.8–3.0 Å) and R₂²(8) motifs from C–H⋯π contacts (3.3–3.5 Å).
  • Thermal Stability: Stronger H-bond networks correlate with higher melting points (e.g., 220–240°C for tightly packed structures) .

Q. Table 2: Hydrogen-Bond Geometry

Donor–AcceptorDistance (Å)Angle (°)
N–H⋯N2.85158
C–H⋯π3.42145

Basic: What are the best practices for purity validation in synthetic batches?

Answer:

  • Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
  • Elemental Analysis: Match calculated vs. observed %C, %H, %N (deviation <0.3%).
  • Thermogravimetry (TGA): Monitor decomposition onset (>200°C indicates high purity) .

Advanced: Can computational models predict interactions with biological targets (e.g., enzymes)?

Answer:
Yes. For example:

  • Molecular Dynamics (MD): Simulate binding to CDK2 using AMBER. Parameters include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol).
  • Pharmacophore Mapping: Identify critical features (e.g., thiazole NH₂ for H-bond donor sites) .

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